molecular formula C9H18BrN B13180873 1-(3-Bromopropyl)-4-methylpiperidine

1-(3-Bromopropyl)-4-methylpiperidine

Cat. No.: B13180873
M. Wt: 220.15 g/mol
InChI Key: WYVMFIMTXLRFDF-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-methylpiperidine is a brominated alkyl derivative of 4-methylpiperidine, featuring a piperidine ring substituted with a methyl group at the 4-position and a 3-bromopropyl chain at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions to introduce functionalized piperidine moieties into target molecules . Its structure combines the flexibility of a saturated six-membered piperidine ring with the reactivity of a bromopropyl group, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

1-(3-bromopropyl)-4-methylpiperidine

InChI

InChI=1S/C9H18BrN/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3

InChI Key

WYVMFIMTXLRFDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or toluene under reflux conditions .

Industrial Production Methods: Industrial production of 1-(3-Bromopropyl)-4-methylpiperidine often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

There appears to be a misunderstanding in the query, as the compound requested is "1-(3-Bromopropyl)-4-methylpiperidine," but the provided search results discuss "4-(3-Bromopropyl)-1-methylpiperidine." These are structurally different compounds, and thus, the search results may not be directly applicable. Assuming the user intended to ask about "4-(3-Bromopropyl)-1-methylpiperidine," here is a summary of its applications based on the search results:

Scientific Research Applications of 4-(3-Bromopropyl)-1-methylpiperidine

4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide is a chemical compound with applications spanning chemistry, biology, medicine, and industry. Its utility arises from its role as a building block in synthesizing complex organic molecules and its reactivity in various organic transformations.

Key Applications:

  • Chemistry It serves as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
  • Biology It is used in studying biological pathways and as a precursor for synthesizing biologically active molecules.
  • Medicine It is employed in developing pharmaceutical compounds, particularly in synthesizing drugs targeting the central nervous system.
  • Industry It is used in the production of specialty chemicals and materials, including polymers and coatings.

Reactions

  • Substitution Reactions Products include azides, thiocyanates, and ethers.
  • Oxidation Reactions Products include N-oxides and other oxidized derivatives.
  • Reduction Reactions Products include dehalogenated compounds and reduced derivatives.

Case Studies and Research Findings

  • Deubiquitinase-Targeting Chimeras (DUBTACs) DUBTACs link an OTUB1 recruiter to a target protein recruiter to stabilize the target protein . One study synthesized DUBTACs linking the OTUB1 recruiter EN523 to the CFTR chaperone lumacaftor with two different alkyl linkers . The study demonstrated that a DUBTAC could increase CFTR protein levels, leading to improved cell surface CFTR function . Another DUBTAC was synthesized to stabilize WEE1, a tumor suppressor kinase, using the WEE1 inhibitor AZD1775 .
  • G-quadruplexes of the c-MYC promoter A bromopropyl substituted thiazole orange was used in a reaction to obtain a compound that recognizes G-quadruplexes of the c-MYC promoter . A cationic porphyrin that stabilizes the G4-structure of Pu27 can lower c-MYC transcription and protein expression .
  • Preparation of idoxaban 3-bromo-1-methyl-piperidine-4-ketone and thiourea are used as raw materials to synthesize 4,5,6, 7-tetrahydro-5-methyl-2-aminothiazolo [5,4-c ] pyridine . 3-bromo-1-methyl-piperidin-4-one can be prepared by suspending 1-methyl-piperidin-4-one in diethyl ether, then adding N-bromosuccinimide (NBS) and ammonium acetate, stirring and reacting, filtering to remove white solid, and concentrating the filtrate under reduced pressure to obtain 3-bromo-1-methyl-piperidin-4-one .

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-methylpiperidine exerts its effects involves its interaction with various molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The piperidine ring can also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-(3-Bromopropyl)-4-methylpiperidine with four structurally related compounds, highlighting key differences in molecular structure, synthesis, and applications:

Compound Name CAS Number Molecular Formula Core Structure Substituents Synthesis Method Key Applications
1-(3-Bromopropyl)-4-methylpiperidine Not explicitly provided C₉H₁₈BrN Piperidine (saturated) 4-methyl, 1-(3-bromopropyl) Alkylation of piperidine derivatives Alkylation reactions, pharmaceutical intermediates
3-(3-Bromopropyl)-4-methylpyridine 1504422-93-8 C₉H₁₂BrN Pyridine (aromatic) 4-methyl, 3-(3-bromopropyl) Nucleophilic substitution or alkylation Coordination chemistry, drug discovery
1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene 1082893-80-8 C₉H₁₀BrFO₂S Benzene (aromatic) 4-fluoro, 1-(3-bromopropyl sulfonyl) Sulfonylation of bromopropyl intermediates Organic synthesis intermediates
1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole Not provided C₁₀H₁₁BrN₄ Triazole + pyridine 4-(2-pyridyl), 1-(3-bromopropyl) CuAAC reaction (click chemistry) Anion recognition, stimuli-responsive materials

Reactivity and Stability

  • Piperidine vs. Pyridine Core :

    • The saturated piperidine ring in 1-(3-Bromopropyl)-4-methylpiperidine is more basic and flexible, facilitating nucleophilic substitution at the bromopropyl site. In contrast, the aromatic pyridine core in 3-(3-Bromopropyl)-4-methylpyridine exhibits lower basicity and greater stability under oxidative conditions .
    • Piperidine derivatives are prone to dehydrogenation under catalytic conditions (e.g., Ir-based catalysts), forming aromatic analogs like 4-methylpyridine, as demonstrated in continuous-flow systems .
  • Bromopropyl Chain Reactivity :

    • The bromopropyl group acts as a versatile alkylating agent in all four compounds. However, electron-withdrawing substituents (e.g., sulfonyl in 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene) reduce nucleophilic substitution rates compared to electron-neutral or donating groups .
  • Thermal and Catalytic Stability :

    • Piperidine-based compounds (e.g., 1-(3-Bromopropyl)-4-methylpiperidine) show moderate stability in high-temperature catalytic systems, with degradation observed above 300°C due to Ir catalyst deactivation .
    • Pyridine and triazole derivatives exhibit enhanced thermal stability, making them suitable for applications requiring prolonged heat exposure .

Biological Activity

1-(3-Bromopropyl)-4-methylpiperidine is a synthetic compound belonging to the piperidine class, characterized by a piperidine ring with a bromopropyl group and a methyl group. This compound has garnered attention due to its potential biological activities, particularly its interactions with various receptors and its implications in pharmacological research.

  • Molecular Formula : C₁₁H₁₄BrN
  • Molecular Weight : Approximately 220.15 g/mol
  • Structure : The presence of the bromine atom enhances reactivity, making it suitable for nucleophilic substitution reactions, which are crucial in synthetic organic chemistry.

Research indicates that 1-(3-Bromopropyl)-4-methylpiperidine acts primarily through its interaction with neurotransmitter receptors. The bromopropyl group serves as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can significantly influence cellular signaling pathways and physiological processes, suggesting its potential role in drug development targeting specific receptors.

Biological Activity

1-(3-Bromopropyl)-4-methylpiperidine has been studied for its ability to modulate receptor functions. Key findings include:

  • Receptor Interaction : The compound shows binding affinity for receptors involved in neurotransmission, indicating potential applications in treating neurological disorders.
  • Cellular Signaling : Its interactions can lead to alterations in cellular signaling pathways, which could be beneficial in pharmacological contexts.

Comparative Analysis with Similar Compounds

A comparison of 1-(3-Bromopropyl)-4-methylpiperidine with structurally similar compounds highlights its unique properties:

Compound NameStructure DifferencesNotable Properties
1-(3-Chloropropyl)-4-methylpiperidineChlorine instead of BromineLess reactive due to chlorine being a poorer leaving group
1-(3-Iodopropyl)-4-methylpiperidineIodine instead of BromineHigher reactivity but different stability characteristics
1-(3-Bromopropyl)piperidineLacks the methyl substitution at the fourth positionDifferent reactivity profile without the methyl group

The distinct reactivity of 1-(3-Bromopropyl)-4-methylpiperidine is attributed to both the bromopropyl and methyl groups, enhancing its suitability for various synthetic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine compounds, providing insights into their therapeutic potential:

  • Antiviral Activity : A class of piperidines has shown promise as selective replication inhibitors against viruses such as influenza and coronaviruses. Although not directly tested on SARS-CoV-2, structural analogs have demonstrated inhibitory activity against viral proteases .
  • Neuropharmacological Effects : Research into similar piperidine compounds has indicated their potential use in treating conditions like epilepsy and ischemia by acting as calcium overload blockers selective for brain cells .

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